molecular formula C23H24N2O3S2 B4706740 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B4706740
M. Wt: 440.6 g/mol
InChI Key: GWAIWHSWFGUMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with methylbenzyl, methylsulfonyl, and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylbenzylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 3-(methylsulfanyl)benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
  • **4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with tailored activities for specific applications.

Properties

IUPAC Name

4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-17-7-4-5-8-19(17)16-25(30(3,27)28)21-13-11-18(12-14-21)23(26)24-20-9-6-10-22(15-20)29-2/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAIWHSWFGUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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